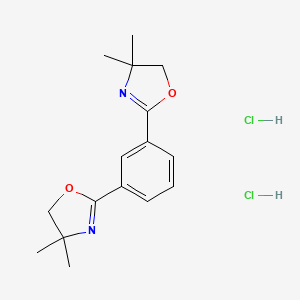![molecular formula C37H57P B15209370 Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are commonly used to deprotonate the phosphine, making it more nucleophilic.
Major Products
Oxidation: Phosphine oxides.
Substitution: Metal-phosphine complexes, which are crucial intermediates in various catalytic processes.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky and electron-donating nature of the ligand enhances the reactivity of the metal center, facilitating various catalytic processes. The molecular targets include palladium, platinum, and other transition metals commonly used in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
XPhos: Another bulky phosphine ligand used in similar catalytic processes.
BrettPhos: Known for its high reactivity in cross-coupling reactions.
SPhos: Utilized in palladium-catalyzed cross-coupling reactions.
Uniqueness
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its combination of steric bulk and strong electron-donating properties, which make it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity .
Eigenschaften
Molekularformel |
C37H57P |
|---|---|
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
dicyclohexyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C37H57P/c1-23(2)30-21-33(24(3)4)36(34(22-30)25(5)6)35-28(9)26(7)27(8)29(10)37(35)38(31-17-13-11-14-18-31)32-19-15-12-16-20-32/h21-25,31-32H,11-20H2,1-10H3 |
InChI-Schlüssel |
RAMSEMQGODGTCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C3CCCCC3)C4CCCCC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)



![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)









